molecular formula C7H13NO2 B1289299 2-cyclopropyl-N-methoxy-N-methylacetamide CAS No. 227322-00-1

2-cyclopropyl-N-methoxy-N-methylacetamide

Cat. No. B1289299
M. Wt: 143.18 g/mol
InChI Key: YZOGROCAAWYRBU-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

Oxalyl chloride (9.6 ml) was added dropwise at 0° C. under nitrogen to a stirred solution of cyclopropaneacetic acid (10 g) in dichloromethane (250 ml), then the mixture was stirred at 0° C. for 1 hour and at ambient temperature for 42 hours. The resulting solution of cyclopropaneacetyl chloride was added dropwise at 0-5° C. to a stirred aqueous solution of N,O-dimethylhydroxylamine prepared by addition of potassium carbonate (24.8 g) in portions at 0-5° C. over 30 minutes to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (10.2 g) in water (110 ml). When the addition of the acid chloride solution was complete, the mixture was stirred at 0° C. for 20 minutes and at ambient temperature for 4 hours. The organic phase was separated, washed with saturated aqueous sodium chloride solution (50 ml) and dried (MgSO4), then the solvent was removed in vacuo to leave N-methoxy-N-methylcyclopropaneacetamide (13.6 g) as a colourless oil which was used without further purification.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH:7]1([CH2:10][C:11]([OH:13])=O)[CH2:9][CH2:8]1.C1(CC(Cl)=O)CC1.[CH3:21][NH:22][O:23][CH3:24].C(=O)([O-])[O-].[K+].[K+].Cl.CNOC>ClCCl.O>[CH3:24][O:23][N:22]([CH3:21])[C:11](=[O:13])[CH2:10][CH:7]1[CH2:9][CH2:8]1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)CC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNOC
Step Three
Name
Quantity
24.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour and at ambient temperature for 42 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 20 minutes and at ambient temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
CON(C(CC1CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.